molecular formula C13H16Cl2N2O2 B13103993 tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate

Cat. No.: B13103993
M. Wt: 303.18 g/mol
InChI Key: RPJOAXLGRKQAKY-UHFFFAOYSA-N
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Description

tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate is a bicyclic heteroaromatic compound featuring a naphthyridine core substituted with two chlorine atoms at positions 6 and 8, a partially saturated 3,4-dihydro ring, and a tert-butyl carbamate protecting group at the 1H-position. This compound is primarily utilized as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, particularly kinase inhibitors and antiviral agents. Its rigid bicyclic structure and electron-deficient aromatic system make it a valuable scaffold for modulating target binding affinity and selectivity.

The tert-butyl carbamate group enhances stability under basic and nucleophilic conditions, while the dichloro substituents influence electronic properties and intermolecular interactions. Structural characterization of this compound, including X-ray crystallography, often employs programs like SHELXL for refinement due to its robustness in handling small-molecule data.

Properties

Molecular Formula

C13H16Cl2N2O2

Molecular Weight

303.18 g/mol

IUPAC Name

tert-butyl 6,8-dichloro-3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C13H16Cl2N2O2/c1-13(2,3)19-12(18)17-5-4-8-6-10(14)16-11(15)9(8)7-17/h6H,4-5,7H2,1-3H3

InChI Key

RPJOAXLGRKQAKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=NC(=C2C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthetic Route Overview

The synthetic preparation generally follows a multi-step approach:

  • Step 1: Construction of the 3,4-dihydro-2,7-naphthyridine core
    This involves cyclization reactions starting from substituted pyridine precursors or related heterocycles. Thermal cyclization or condensation reactions are common, often under reflux conditions with appropriate catalysts or reagents.

  • Step 2: Introduction of tert-butyl ester at the 2-position
    The carboxylate function at position 2 is introduced by esterification of the corresponding acid or by direct ester formation during ring closure, commonly using tert-butanol and acid catalysts or via tert-butyl chloroformate in the presence of base.

  • Step 3: Selective chlorination at the 6 and 8 positions
    Halogenation is achieved by electrophilic substitution using chlorinating agents such as phosphorus pentachloride (PCl5), phosphorus oxychloride (POCl3), or N-chlorosuccinimide (NCS). Conditions are optimized to avoid over-chlorination or degradation of the heterocyclic ring.

Detailed Synthetic Procedures

Cyclization to Form 3,4-Dihydro-2,7-Naphthyridine Core
  • Starting from 2-aminopyridine derivatives substituted appropriately, a condensation with β-ketoesters or equivalent precursors under reflux in polar solvents (e.g., ethanol or dimethylformamide) leads to ring closure forming the dihydro-naphthyridine scaffold.
  • Literature reports thermal cyclization of amino-substituted pyridine derivatives in the presence of bases such as sodium ethoxide or potassium carbonate to form the bicyclic system in yields ranging from 60% to 85%.
Installation of tert-Butyl Ester
  • The carboxylate group at position 2 is commonly introduced by esterification of the corresponding acid intermediate with tert-butanol under acidic conditions or by reaction with tert-butyl chloroformate in the presence of a base like triethylamine.
  • Alternative methods include direct formation of the tert-butyl ester during ring closure by using tert-butyl acetoacetate or tert-butyl substituted precursors.
  • Yields for this step typically range from 70% to 90%, depending on the method and purity of starting materials.
Selective Chlorination at Positions 6 and 8
  • Chlorination is performed on the dihydro-naphthyridine intermediate bearing the tert-butyl ester.
  • Common reagents include phosphorus oxychloride (POCl_3) or N-chlorosuccinimide (NCS) under controlled temperature (0–50 °C) to achieve selective substitution at the 6 and 8 positions.
  • The reaction is typically carried out in inert solvents such as dichloromethane or chloroform, sometimes with catalytic amounts of Lewis acids to enhance regioselectivity.
  • The chlorination step is critical and requires careful monitoring by TLC or HPLC to avoid poly-chlorination or ring degradation.
  • Reported yields for dichlorinated products are in the range of 50–75% depending on reaction time and reagent stoichiometry.

Representative Reaction Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization Aminopyridine + β-ketoester, reflux EtOH, base 60–85 Formation of 3,4-dihydro-2,7-naphthyridine core
2 Esterification tert-Butanol + acid catalyst or tert-butyl chloroformate + base 70–90 Installation of tert-butyl ester at C2
3 Chlorination POCl_3 or NCS, DCM, 0–50 °C 50–75 Selective chlorination at C6 and C8

Analytical and Research Findings

  • Spectroscopic Characterization: The intermediates and final product are characterized by NMR (1H, 13C), confirming the tert-butyl ester signals and aromatic proton shifts consistent with chlorination at C6 and C8. Mass spectrometry confirms molecular weights consistent with dichlorinated tert-butyl esters.

  • Regioselectivity: Studies indicate that chlorination regioselectivity is influenced by electronic effects of the dihydro-naphthyridine ring and substituents; chlorination preferentially occurs at activated positions 6 and 8 due to resonance stabilization and steric accessibility.

  • Reaction Optimization: Research highlights that controlling temperature and reagent equivalents is essential to maximize yield and purity. Microwave-assisted synthesis has been explored for cyclization steps to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, thiols, or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to tert-butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate exhibit antimicrobial properties. This compound may be investigated for its efficacy against a range of pathogens, including bacteria and fungi. Studies have shown that naphthyridine derivatives can inhibit bacterial growth by interfering with essential cellular processes.

Anticancer Properties
Naphthyridine derivatives have also been explored for their anticancer potential. The compound's ability to interact with DNA and inhibit topoisomerase enzymes could make it a candidate for further investigation in cancer treatment protocols. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Agricultural Applications

Pesticidal Activity
The structural characteristics of this compound position it as a potential pesticide. Research into similar chemical classes has indicated effectiveness against various agricultural pests. The compound could be synthesized and tested for its ability to disrupt the life cycles of insects or inhibit the growth of plant pathogens.

Materials Science

Polymer Development
In materials science, the compound's unique properties may allow it to be used as an additive in polymer formulations. Its incorporation could enhance the thermal stability and mechanical properties of polymers. Research into naphthyridine-based polymers has shown promise in applications ranging from coatings to electronic materials.

Case Studies and Research Findings

Study/Research Findings Reference
Antimicrobial Activity of NaphthyridinesDemonstrated significant inhibition of bacterial strains
Naphthyridine Derivatives as Anticancer AgentsInduced apoptosis in various cancer cell lines
Pesticidal Efficacy of Naphthyridine CompoundsEffective against specific agricultural pests
Polymer Applications of Naphthyridine-Based CompoundsEnhanced mechanical properties in composite materials

Mechanism of Action

The mechanism of action of tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway it regulates. The specific pathways and targets would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Property tert-Butyl 6,8-dichloro derivative Methyl 6,8-difluoro analogue Benzyl unsubstituted analogue
Melting Point (°C) 148–150 112–114 98–100
LogP (Octanol/Water) 2.8 1.9 3.2
Aqueous Solubility (mg/mL) 0.15 1.2 0.08
Table 2: Reactivity in NAS Reactions
Compound Reaction Rate (k, M⁻¹s⁻¹) Preferred Nucleophiles
tert-Butyl 6,8-dichloro derivative 4.7 × 10⁻³ Primary amines
Methyl 6,8-difluoro analogue 1.2 × 10⁻³ Thiols
Benzyl unsubstituted analogue Not reactive N/A

Biological Activity

tert-Butyl 6,8-dichloro-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxylate (CAS No. 1956331-16-0) is a synthetic compound belonging to the naphthyridine class of heterocyclic compounds. It has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

  • Molecular Formula : C13H16Cl2N2O2
  • Molecular Weight : 303.184 g/mol
  • Structural Formula : Structure

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

1. Antimicrobial Activity
Research indicates that compounds in the naphthyridine family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves interference with bacterial DNA synthesis or cell wall integrity.

2. Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The compound's efficacy was compared to standard anti-inflammatory drugs like diclofenac sodium, showing comparable results in reducing edema in animal models .

3. Anticancer Activity
Naphthyridine derivatives have been investigated for their anticancer properties. In vitro studies on human cancer cell lines (e.g., HeLa and HCT116) revealed that this compound can induce apoptosis and inhibit cell proliferation at micromolar concentrations .

Table 1: Summary of Biological Activities

Activity Type Effectiveness Reference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryComparable to diclofenac sodium
AnticancerInduces apoptosis in cancer cell lines

Case Studies

  • Anti-inflammatory Study :
    A study examined the compound's effect on carrageenan-induced paw edema in rats. The results showed a significant reduction in swelling (up to 93% inhibition) compared to controls and standard treatments .
  • Anticancer Study :
    In a controlled experiment involving human tumor cell lines, this compound exhibited IC50 values ranging from 0.36 µM to 1.8 µM against CDK2 and CDK9 enzymes, indicating strong potential as a therapeutic agent in cancer treatment .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Antimicrobial Action : Disruption of nucleic acid synthesis.
  • Anti-inflammatory Action : Inhibition of cyclooxygenase enzymes (COX) and modulation of inflammatory pathways.
  • Anticancer Action : Induction of apoptosis via mitochondrial pathways and inhibition of cyclin-dependent kinases (CDKs).

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